molecular formula C7H5Cl2NO B1310121 3,4-Dichlorobenzaldehyde oxime CAS No. 5331-92-0

3,4-Dichlorobenzaldehyde oxime

Cat. No.: B1310121
CAS No.: 5331-92-0
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-WMZJFQQLSA-N
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Description

3,4-Dichlorobenzaldehyde oxime: is an organic compound with the molecular formula C7H5Cl2NO . It is derived from 3,4-dichlorobenzaldehyde through the formation of an oxime group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-dichlorobenzaldehyde oxime typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+Hydroxylamine Hydrochloride3,4-Dichlorobenzaldehyde Oxime+Water+Sodium Chloride\text{3,4-Dichlorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 3,4-Dichlorobenzaldehyde+Hydroxylamine Hydrochloride→3,4-Dichlorobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dichlorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for hydrolysis reactions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 3,4-Dichlorobenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of amides, nitriles, and other functionalized derivatives.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been explored for its potential antibacterial and antifungal properties .

Medicine: Although not widely used in medicine, this compound has shown potential in preliminary studies as an antimicrobial agent. Further research is needed to explore its therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and proteins. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can lead to the inhibition of enzyme activity, which is the basis for its potential antimicrobial properties .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde oxime
  • 3,4-Dichlorobenzaldehyde
  • 4-Chlorobenzaldehyde oxime
  • 3,4-Dichlorobenzyl alcohol

Comparison: 3,4-Dichlorobenzaldehyde oxime is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity compared to mono-chlorinated derivatives. This compound also exhibits higher stability and specific reactivity patterns, making it more suitable for certain applications in organic synthesis and industrial processes .

Properties

CAS No.

5331-92-0

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4-

InChI Key

ROBIUDOANJUDHD-WMZJFQQLSA-N

SMILES

C1=CC(=C(C=C1C=NO)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1/C=N\O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NO)Cl)Cl

Key on ui other cas no.

5331-92-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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